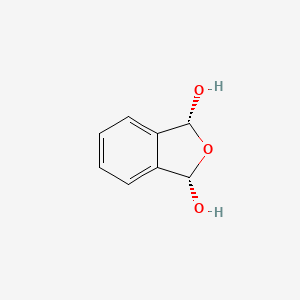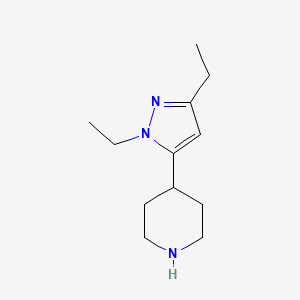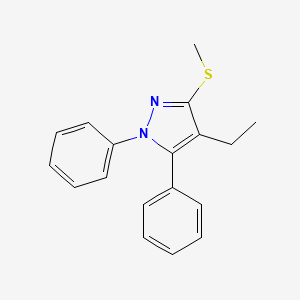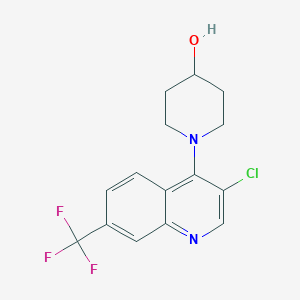
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro and trifluoromethyl group, along with a piperidin-4-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
The synthesis of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Piperidin-4-ol Addition: The piperidin-4-ol moiety is attached through nucleophilic substitution reactions, often using piperidine and appropriate protecting groups to ensure selective reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to scale up the synthesis efficiently.
化学反応の分析
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Chemical Synthesis: As a building block, it aids in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
類似化合物との比較
Compared to other quinoline derivatives, 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
Ciprofloxacin: A well-known quinolone antibiotic with a fluorine substitution that enhances its antibacterial activity.
Chloroquine: An antimalarial drug with a chloro substitution, known for its effectiveness against Plasmodium species.
Quinine: A natural alkaloid used to treat malaria, featuring a quinoline core but different substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
特性
分子式 |
C15H14ClF3N2O |
|---|---|
分子量 |
330.73 g/mol |
IUPAC名 |
1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2 |
InChIキー |
UKBNEFMEVWIGKQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


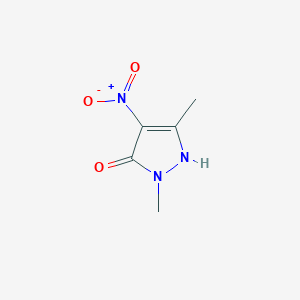
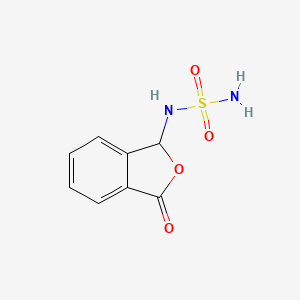
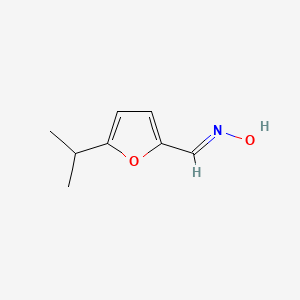
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
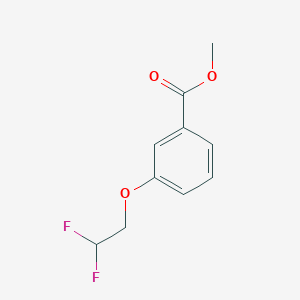
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
